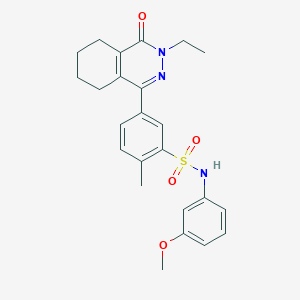![molecular formula C19H19FN4O4S B11321195 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B11321195.png)
5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through the cyclization of hydrazine with a 1,3-diketone. The ethylsulfamoyl and methoxyphenyl groups are then introduced through subsequent reactions involving appropriate reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and methoxy groups.
Common Reagents and Conditions: Typical reagents include hydrazine, 1,3-diketones, and various oxidizing and reducing agents. .
Applications De Recherche Scientifique
5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: The compound may be used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives with different substituents. For example:
3-(Ethylsulfamoyl)-4-methoxybenzamide: This compound shares the ethylsulfamoyl and methoxy groups but lacks the pyrazole core.
N-(3,4-Dimethylphenyl)-5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide: This compound has a similar structure but with additional methyl groups on the phenyl ring.
The uniqueness of 5-[3-(Ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C19H19FN4O4S |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-[3-(ethylsulfamoyl)-4-methoxyphenyl]-N-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19FN4O4S/c1-3-21-29(26,27)18-10-12(4-9-17(18)28-2)15-11-16(24-23-15)19(25)22-14-7-5-13(20)6-8-14/h4-11,21H,3H2,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
CUBBUQBVOVRGNN-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11321116.png)
![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)
![N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11321147.png)
![Ethyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11321150.png)
![2-(3,4-dimethylphenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11321151.png)
![methyl 2-({[3-(4-chlorophenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11321152.png)
![N-(4-bromophenyl)-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321154.png)
![N-(4-fluorophenyl)-2-[(3-methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11321155.png)
![N-(4-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11321157.png)
![5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11321173.png)
